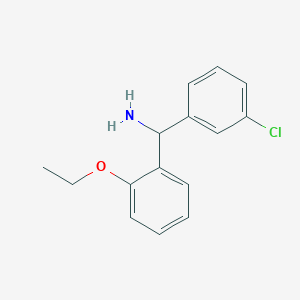

(3-chlorophenyl)(2-ethoxyphenyl)methanamine

Description

Properties

IUPAC Name |

(3-chlorophenyl)-(2-ethoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO/c1-2-18-14-9-4-3-8-13(14)15(17)11-6-5-7-12(16)10-11/h3-10,15H,2,17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKLOFFKVHCUDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(C2=CC(=CC=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)(2-ethoxyphenyl)methanamine typically involves the reaction of 3-chlorobenzaldehyde with 2-ethoxyaniline in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired methanamine derivative. The reaction conditions generally include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-chlorophenyl)(2-ethoxyphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can yield secondary or tertiary amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

Oxidation: Formation of amides or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of (3-chlorophenyl)(2-ethoxyphenyl)methanamine exhibit promising anticancer properties. For instance, a study highlighted that piperazine-based compounds, including those with similar structures, can induce mitotic arrest in colon cancer cells at low micromolar concentrations (0.5–1 μM) . The incorporation of chlorophenyl and ethoxy groups appears to enhance the compounds' ability to inhibit cell proliferation.

Neuropharmacological Effects

Compounds structurally related to this compound have been investigated for their neuropharmacological effects. Some studies suggest that these compounds may interact with neurotransmitter systems, potentially offering therapeutic avenues for treating neurological disorders . However, detailed investigations into the specific mechanisms of action remain necessary.

Nucleophilic Aromatic Substitution

This method involves the nucleophilic substitution on a chlorinated aromatic ring, facilitating the introduction of the ethoxy group. The reaction conditions typically require a suitable base and solvent to optimize yield and purity .

One-Pot Reactions

Recent advancements in synthetic methodologies have led to one-pot reactions that streamline the synthesis process. These methods often combine multiple steps into a single reaction vessel, reducing time and resource consumption while maintaining high yields .

Structure-Activity Relationship Studies

A comprehensive study on structure-activity relationships (SAR) of related compounds revealed that modifications in the phenyl rings significantly affect biological activity. For instance, varying substituents on the phenyl rings can enhance potency against specific cancer cell lines .

| Compound | IC50 (nM) | Activity Description |

|---|---|---|

| Compound 1 | 72 | Induces mitotic arrest in HT29 colon cancer cells |

| Compound 2 | 500 | Moderate inhibition of cell proliferation |

Pharmacological Screening

In vitro evaluations against a panel of cancer cell lines demonstrated that this compound derivatives possess varying degrees of anticancer activity, indicating their potential as lead compounds for drug development .

Mechanism of Action

The mechanism of action of (3-chlorophenyl)(2-ethoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Mono-Substituted Methanamine Derivatives

a) (3-Chlorophenyl)Methanamine

- Structure : A single 3-chlorophenyl group attached to the methanamine core.

- Synthesis : Prepared via catalytic reduction of 3-chlorobenzamide with HBPin, yielding 98% as a hydrochloride salt .

- Properties : Molecular weight = 141.6 g/mol; higher lipophilicity (LogP ~1.5) due to the chloro substituent .

- Applications: Used as a precursor for antidepressants and serotonin/norepinephrine receptor ligands .

b) (2-Ethoxyphenyl)Methanamine

- Structure : A single 2-ethoxyphenyl group attached to the methanamine core.

- Synthesis : Synthesized from 2-ethoxybenzamide with 77% yield as a hydrochloride salt .

- Properties : Molecular weight = 185.65 g/mol; the ethoxy group enhances solubility in polar solvents .

- Applications: Potential intermediate for dual-acting FFAR1/FFAR4 modulators .

Comparison: The target compound combines both substituents, likely balancing lipophilicity (from 3-chlorophenyl) and solubility (from 2-ethoxyphenyl). Its molecular weight (~264.7 g/mol) is higher than either mono-substituted analog, which may affect bioavailability .

Di-Substituted Methanamine Derivatives

a) (3-Chlorophenyl)(2-(Trifluoromethyl)Phenyl)Methanamine Hydrochloride

- Structure : Similar to the target compound but replaces the ethoxy group with a trifluoromethyl group.

- Properties : Molecular weight = 322.2 g/mol; the electron-withdrawing CF₃ group reduces basicity compared to ethoxy .

- Applications : Investigated as a GRP94 inhibitor for cancer therapy .

b) [4-(3-Chlorophenyl)Oxan-4-yl]Methanamine

- Structure : Incorporates a tetrahydropyran ring fused with a 3-chlorophenyl group.

- Properties : Increased rigidity and reduced LogP due to the oxane ring .

- Applications : Explored in CNS drug discovery for improved blood-brain barrier penetration .

Heterocyclic Methanamine Analogs

a) [2-(3-Chlorophenyl)-1,3-Thiazol-4-yl]Methanamine

- Structure : Features a thiazole ring instead of the 2-ethoxyphenyl group.

- Applications : Identified as a fragment hit in RNA-binding studies, with a T2 relaxation time of 120 ms .

- Properties : Thiazole introduces hydrogen-bonding capability, enhancing RNA interactions .

b) [3-(3-Chlorophenyl)Isoxazol-5-yl]Methanamine

- Structure : Substitutes the ethoxyphenyl group with an isoxazole ring.

- Applications : Explored as a kinase inhibitor scaffold .

Comparison : The target compound lacks heterocycles but retains dual aryl groups, favoring interactions with hydrophobic protein pockets over polar RNA/DNA targets .

Biological Activity

(3-chlorophenyl)(2-ethoxyphenyl)methanamine, also known as a derivative of phenylmethanamine, has garnered attention for its potential biological activities, particularly in cancer research. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

This structure includes a chlorophenyl group and an ethoxyphenyl group, which are crucial for its biological activity.

Research indicates that the biological activity of this compound is primarily linked to its interaction with microtubules. The compound has been shown to inhibit tubulin polymerization, which is essential for mitotic spindle formation during cell division. This inhibition leads to mitotic arrest in cancer cells, making it a candidate for further exploration in cancer therapeutics.

Anticancer Properties

- Mitotic Arrest : Studies have demonstrated that this compound induces mitotic arrest in various cancer cell lines, particularly colon cancer cells. For instance, a derivative known as AK301 (4-(3-chlorophenyl)piperazin-1-yl(2-ethoxyphenyl)methanone) exhibited an effective dose (ED50) of approximately 115 nM in HT29 human colon cancer cells .

- Cell Cycle Effects : Flow cytometry analysis has shown that treatment with this compound leads to an increased percentage of cells arrested in the G2/M phase of the cell cycle compared to untreated controls . This effect is critical for understanding how the compound may sensitize cancer cells to apoptotic signals.

- Apoptosis Sensitization : The compound enhances the sensitivity of cancer cells to apoptotic ligands such as TNF (Tumor Necrosis Factor). Cells treated with this compound displayed elevated levels of TNFR1 and increased activation of caspases involved in apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by the positioning and nature of substituents on the phenyl rings. Variations in these groups can significantly alter the compound's potency and selectivity against different cancer cell lines. For example, modifications to the ethoxy group have been shown to impact the overall efficacy of related compounds in inducing mitotic arrest .

Table 1: Biological Activity Summary

| Compound Name | Cell Line | ED50 (nM) | Mechanism of Action |

|---|---|---|---|

| AK301 | HT29 Colon Cancer | 115 | Mitotic arrest, tubulin polymerization inhibition |

| AK302 | MCF-7 Breast Cancer | 10-33 | Tubulin destabilization |

Case Studies

- Colon Cancer Study : A study involving AK301 highlighted its ability to induce significant mitotic arrest specifically in colon cancer cells while having reduced effects on normal lung fibroblast cells . This selectivity suggests potential therapeutic applications with minimized side effects.

- Breast Cancer Research : Another investigation into related compounds demonstrated significant antiproliferative activity against MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics . This indicates that derivatives of this compound may serve as promising candidates for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.